molecular formula C25H18FN3O3 B14941464 4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14941464
M. Wt: 427.4 g/mol
InChI Key: WDDRYSRFSYUBQA-UHFFFAOYSA-N
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Description

“4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a synthetic organic compound that features a complex structure with multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the fluorophenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile.

    Final assembly: The final step would involve the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of palladium or other transition metal catalysts.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the heterocyclic components.

    Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological studies: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemical assays: It might be used in assays to study enzyme activity or receptor binding.

Industry

    Material science:

    Chemical sensors: Use in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The presence of the fluorophenyl group in the target compound might confer unique properties, such as increased lipophilicity or altered electronic characteristics, compared to its analogs with different substituents.

Properties

Molecular Formula

C25H18FN3O3

Molecular Weight

427.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H18FN3O3/c1-14-2-4-15(5-3-14)22-21-23(28-27-22)25(30)29(18-9-7-17(26)8-10-18)24(21)16-6-11-19-20(12-16)32-13-31-19/h2-12,24H,13H2,1H3,(H,27,28)

InChI Key

WDDRYSRFSYUBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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